molecular formula C16H13BrO3 B2540343 3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 1087789-75-0

3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid

Cat. No. B2540343
CAS RN: 1087789-75-0
M. Wt: 333.181
InChI Key: VRMAVMYHDUTYGJ-CMDGGOBGSA-N
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Description

3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid, also known as BMIPP, is a chemical compound that belongs to the class of fatty acid analogues. BMIPP has been studied extensively for its potential use in the diagnosis of heart diseases. The compound is a radiolabeled tracer that can be used in imaging techniques such as single-photon emission computed tomography (SPECT) and positron emission tomography (PET).

Scientific Research Applications

Synthesis of Monoisomeric Phthalocyanines

This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . Phthalocyanines are a class of compounds that have wide applications in fields such as organic electronics, photodynamic therapy, and dye-sensitized solar cells.

Production of Phthalocyanine-Fullerene Dyads

Phthalocyanine-fullerene dyads are synthesized using this compound . These dyads are of interest in the field of photovoltaics and organic electronics due to their unique photochemical and photophysical properties.

Biological Potential of Indole Derivatives

The compound shares structural similarities with indole derivatives, which have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis of Borinic Acid Derivatives

The compound’s bromophenyl group can potentially be used in the synthesis of borinic acid derivatives . Borinic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .

Catalyst for Regioselective Functionalization

Borinic acids, which can potentially be synthesized from this compound, have been used as catalysts for regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions .

Production of Bioactive Compounds

Borinic acids, which can potentially be synthesized from this compound, have been used in the production of bioactive compounds . These compounds have potential applications in the field of medicinal chemistry .

properties

IUPAC Name

(E)-3-[2-[(3-bromophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c17-14-6-3-4-12(10-14)11-20-15-7-2-1-5-13(15)8-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMAVMYHDUTYGJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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